molecular formula C19H21NO4 B12131088 (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxy-phenyl)-methanone

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxy-phenyl)-methanone

Cat. No.: B12131088
M. Wt: 327.4 g/mol
InChI Key: BUNXJMSRSGGQCK-UHFFFAOYSA-N
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Description

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxy-phenyl)-methanone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both isoquinoline and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxy-phenyl)-methanone typically involves multi-step organic reactions. One common method involves the condensation of 6,7-dimethoxy-1-tetralone with 3-methoxybenzaldehyde in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxy-phenyl)-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium methoxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxy-phenyl)-methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxy-phenyl)-methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid
  • (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid hydrochloride

Uniqueness

Compared to similar compounds, (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxy-phenyl)-methanone is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity. Its combination of isoquinoline and methoxyphenyl groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxyphenyl)methanone

InChI

InChI=1S/C19H21NO4/c1-22-16-6-4-5-14(9-16)19(21)20-8-7-13-10-17(23-2)18(24-3)11-15(13)12-20/h4-6,9-11H,7-8,12H2,1-3H3

InChI Key

BUNXJMSRSGGQCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC

Origin of Product

United States

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